2-(3,5-Dimethylphenyl)-2-fluoroacetic acid

Description

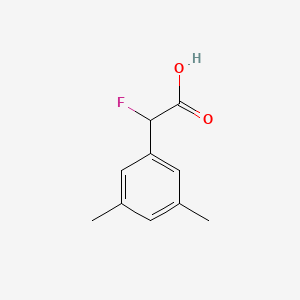

2-(3,5-Dimethylphenyl)-2-fluoroacetic acid is a fluorinated aromatic acetic acid derivative characterized by a 3,5-dimethylphenyl group attached to a fluoro-substituted acetic acid backbone. Its molecular formula is C₁₀H₁₁FO₂ (molecular weight: 182.19 g/mol). The compound’s structure combines lipophilic methyl groups on the phenyl ring with a polar carboxylic acid moiety, making it a versatile intermediate in pharmaceutical synthesis, particularly for designing enzyme inhibitors or radiotherapy sensitizers . The fluorine atom enhances metabolic stability and modulates electronic properties, while the methyl groups improve hydrophobic interactions in biological systems.

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

2-(3,5-dimethylphenyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C10H11FO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,1-2H3,(H,12,13) |

InChI Key |

PSUUGCCNKYJMLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(=O)O)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-2-fluoroacetic acid typically involves the introduction of a fluoroacetic acid group to a 3,5-dimethylphenyl precursor. One common method involves the reaction of 3,5-dimethylphenyl magnesium bromide with ethyl fluoroacetate, followed by hydrolysis to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-2-fluoroacetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethylbenzoic acid, while reduction could produce 3,5-dimethylbenzyl alcohol.

Scientific Research Applications

2-(3,5-Dimethylphenyl)-2-fluoroacetic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The compound may also interact with receptors or other proteins, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares 2-(3,5-dimethylphenyl)-2-fluoroacetic acid with structurally related compounds, focusing on substituent effects, synthetic accessibility, and physicochemical properties.

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogues

- 3,5-Difluorophenylacetic Acid (C₈H₆F₂O₂, MW 172.13): Replacing methyl groups with fluorine atoms increases electronegativity, enhancing acidity (pKa ~2.8 vs. ~3.5 for dimethylphenyl).

- 2-(3,5-Dichlorophenyl)acetic Acid (C₈H₆Cl₂O₂, MW 205.04): Chlorine substituents increase molecular weight and lipophilicity (logP 2.9 vs. 2.2 for dimethylphenyl), favoring blood-brain barrier penetration but reducing aqueous solubility .

Methyl-Substituted Analogues

- 2-(3,5-Dimethylphenyl)-2-oxoacetic Acid Ethyl Ester (C₁₂H₁₄O₃, MW 206.24): The ester derivative lacks the fluorine atom and carboxylic acid, reducing polarity (logP 2.8) and making it more suitable for prodrug formulations .

- 2-(3,5-Dimethylphenyl)-3,3,4,4,4-pentafluoro-2-hydroxybutyric Acid (C₁₂H₁₁F₅O₃, MW 298.21): Introducing a pentafluorinated butyric chain increases steric bulk and metabolic resistance, though synthesis yields are lower (≤50%) .

Modifications to the Acetic Acid Backbone

Fluorine vs. Hydroxyl Substitutions

- (2R)-2-(3,5-Difluorophenyl)-2-hydroxyacetic Acid (C₈H₆F₂O₃, MW 188.13): The hydroxyl group replaces fluorine, reducing electron-withdrawing effects and acidity (pKa ~4.1). This enantiomer is critical in chiral drug synthesis, as seen in Eli Lilly’s kinase inhibitors .

- This compound : Fluorine’s inductive effect lowers the carboxylic acid’s pKa (~2.9), improving ionization at physiological pH and enhancing bioavailability compared to hydroxyl analogues .

Chain Extension and Cyclization

- 2-(4-(1-((3,5-Dimethylphenyl)carbamoyl)cyclopropyl)phenoxy)-2-methylpropanoic Acid (C₂₂H₂₅NO₄, MW 368.44): A cyclopropane ring introduces conformational rigidity, improving target binding affinity (IC₅₀ values in radiotherapy sensitization reduced by ~30% vs. non-cyclic analogues) .

- 2-Methyl-2-(4-(2-oxo-2-(o-tolylamino)ethyl)phenoxy)propanoic Acid (C₂₀H₂₂NO₄, MW 352.39): An o-tolylamide side chain enhances π-π stacking with aromatic residues in enzymes, though synthesis yields are moderate (66.3%) .

Heterocyclic Derivatives

- Methyl 2-(3,5-Dimethylphenyl)-2-(1H-indol-3-yl)acetate (C₁₉H₂₀FNO₂, MW 313.37): Incorporation of an indole moiety increases planar surface area, favoring intercalation in DNA-targeted therapies. However, the yield drops to 40% due to steric challenges in the insertion reaction .

Comparative Data Table

Key Findings and Implications

- Synthetic Accessibility : Compounds with methyl groups (e.g., this compound) generally achieve higher yields (70–81%) than halogenated or heterocyclic derivatives due to reduced steric hindrance .

- Biological Activity : Fluorine and methyl substituents synergistically enhance metabolic stability and target engagement, making this compound a preferred scaffold in radiotherapy sensitizers .

- Physicochemical Properties : Chlorine and fluorine substitutions increase lipophilicity but reduce solubility, necessitating formulation optimization for in vivo applications .

Biological Activity

2-(3,5-Dimethylphenyl)-2-fluoroacetic acid is an aromatic compound with a unique fluorinated acetic acid structure. Its molecular formula is C11H13F O2, and it has a molecular weight of approximately 182.19 g/mol. The compound features a fluorine atom attached to the second carbon of the acetic acid moiety, while the aromatic ring consists of a dimethyl-substituted phenyl group at the 3 and 5 positions. This specific configuration may impart distinct physical and chemical properties that influence its biological activity.

The compound's structure contributes to its reactivity and potential applications in various fields, particularly in pharmaceuticals and organic synthesis. The presence of fluorine in organic compounds often enhances metabolic stability and bioactivity, making fluorinated derivatives attractive for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C11H13F O2 |

| Molecular Weight | 182.19 g/mol |

| Appearance | White solid |

| Melting Point | 68 – 70 °C |

Synthesis

The synthesis of this compound has been documented through various methods, including the reaction of (3,5-dimethylphenyl)boronic acid with ethyl bromofluoroacetate in the presence of a copper catalyst. A yield of approximately 63% was reported in one synthesis method .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Fluorinated compounds can exhibit enhanced binding affinities due to their unique electronic properties. This compound has shown potential as an inhibitor in enzymatic reactions, similar to other fluoroacetic acids.

Case Studies

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that this compound may possess unique biological properties due to its specific substitution pattern.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-2-phenylacetic acid | C9H9F O2 | Simple phenyl substitution |

| 2-(Dibenzo[b,d]furan-4-yl)-2-fluoroacetic acid | C15H13F O3 | More complex aromatic system |

| 2-(2,5-Dimethylphenyl)-2-fluoroacetic acid | C11H13F O2 | Different methyl substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.